5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and chemical properties.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties.
Medicine: Research has indicated potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Future Directions
The study of thiadiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . Future research on “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” could involve exploring its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity.
Preparation Methods
The synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiadiazoles and related compounds.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also modulates signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparison with Similar Compounds
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: This compound is used as a ligand for efficient actinide/lanthanide separation.
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZXURUMNAAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405623 |
Source
|
Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141187-32-8 |
Source
|
Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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